1-Bromo-4-isobutoxybenzene
Overview
Description
1-Bromo-4-isobutoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an isobutoxy group. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .
Scientific Research Applications
1-Bromo-4-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-isobutoxybenzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties such as its molecular weight (22912) and its liquid form at room temperature suggest that it may have good bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . At the cellular level, this can lead to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . For instance, it is stored in a sealed, dry environment at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-isobutoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, it has been observed to induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation. This compound has also been shown to interfere with the electron transport chain in mitochondria, affecting cellular energy production. Additionally, this compound can modulate the expression of genes involved in detoxification processes, further influencing cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in cell cultures has been associated with cumulative oxidative damage and alterations in cellular metabolism. These effects are more pronounced in in vitro studies compared to in vivo studies, where metabolic processes can mitigate some of the compound’s impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. These toxic effects include liver damage, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the levels of reactive oxygen species (ROS) in cells, contributing to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may preferentially accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can also affect its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can interfere with the electron transport chain and induce oxidative stress. Alternatively, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutoxybenzene can be synthesized through the bromination of 4-isobutoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the para position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as 4-isobutoxyphenol when hydroxide is the nucleophile.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
- 1-Bromo-4-methoxybenzene
- 1-Bromo-4-ethoxybenzene
- 1-Bromo-4-propoxybenzene
Comparison: 1-Bromo-4-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the reactivity and selectivity in chemical reactions, making this compound a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
1-bromo-4-(2-methylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAIALVMJJUXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571492 | |
Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-23-9 | |
Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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